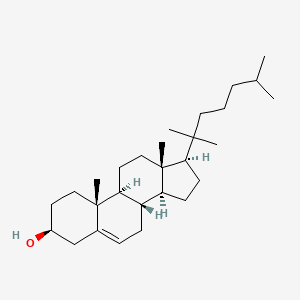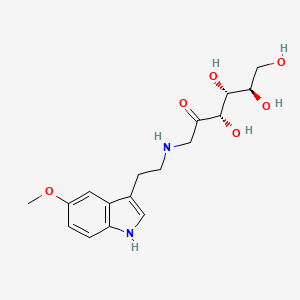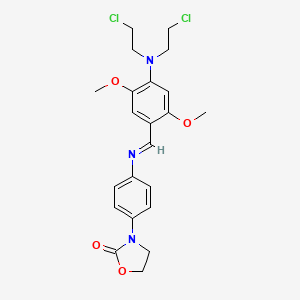![molecular formula C8H8O5 B1207662 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid CAS No. 51112-81-3](/img/structure/B1207662.png)
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, also known as 4,10-dioxatricyclo[5.2.1.0²,⁶]dec-8-ene-3,5-dione, is a bicyclic compound featuring an oxygen atom in its structure. This compound is notable for its unique chemical properties and its applications in various fields, including organic synthesis and polymer chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid typically involves the Diels-Alder reaction. One common method is the reaction of maleic anhydride with furan, which produces the exo-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride. This intermediate can then be hydrolyzed to yield the desired dicarboxylic acid .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and efficient catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and amines can be used under basic or acidic conditions
Major Products: The major products formed from these reactions include various derivatives of the original compound, such as esters, amides, and alcohols .
Scientific Research Applications
7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing into its potential use in drug development and delivery systems.
Industry: It is used in the synthesis of fine chemicals, pharmaceuticals, and biofuels
Mechanism of Action
The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid involves its ability to participate in various chemical reactions due to its strained bicyclic structure. This strain makes the compound highly reactive, allowing it to interact with different molecular targets and pathways. For example, in polymerization reactions, the compound acts as a monomer that can form long polymer chains through the action of catalysts .
Comparison with Similar Compounds
Norbornene: Similar in structure but lacks the oxygen atom, making it less reactive in certain reactions.
Maleic Anhydride: Shares the dicarboxylic anhydride functionality but is not bicyclic.
Furan: A precursor in the synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, but lacks the bicyclic structure
Uniqueness: The presence of the oxygen atom in the bicyclic structure of this compound imparts unique reactivity and properties, making it valuable in specific synthetic and industrial applications .
Properties
CAS No. |
51112-81-3 |
|---|---|
Molecular Formula |
C8H8O5 |
Molecular Weight |
184.15 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C8H8O5/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12/h1-6H,(H,9,10)(H,11,12)/t3-,4+,5+,6- |
InChI Key |
ROWKCXLLOLDVIO-GUCUJZIJSA-N |
SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
Isomeric SMILES |
C1=C[C@H]2[C@H]([C@H]([C@@H]1O2)C(=O)O)C(=O)O |
Canonical SMILES |
C1=CC2C(C(C1O2)C(=O)O)C(=O)O |
Pictograms |
Irritant |
Synonyms |
endoxo-delta(4)-tetrahydrophthalic acid ETPA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[3-[(6-amino-12-hydroxy-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-13-yl)methyl]-13-(hydroxymethyl)-6-oxo-14-oxa-10-thia-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2(7),4,8-trien-12-yl] dihydrogen phosphate](/img/structure/B1207592.png)






